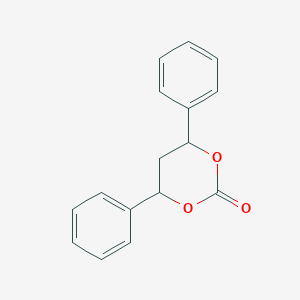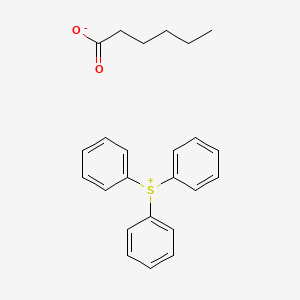
Triphenylsulfanium hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylsulfanium hexanoate is an organosulfur compound that features a triphenylsulfanium cation paired with a hexanoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfanium hexanoate typically involves the reaction of triphenylsulfonium salts with hexanoic acid. One common method is the reaction of triphenylsulfonium chloride with sodium hexanoate in an aqueous medium. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Triphenylsulfanium hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hexanoate anion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylsulfide.
Substitution: Various substituted sulfonium salts.
Aplicaciones Científicas De Investigación
Triphenylsulfanium hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of triphenylsulfanium hexanoate involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The hexanoate anion can also participate in reactions, contributing to the overall reactivity of the compound.
Comparación Con Compuestos Similares
- Triphenylsulfonium triflate
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
Comparison: Triphenylsulfanium hexanoate is unique due to the presence of the hexanoate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. The hexanoate anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Propiedades
Número CAS |
798556-60-2 |
|---|---|
Fórmula molecular |
C24H26O2S |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
hexanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6(7)8/h1-15H;2-5H2,1H3,(H,7,8)/q+1;/p-1 |
Clave InChI |
QXFORXKQXOSOOB-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


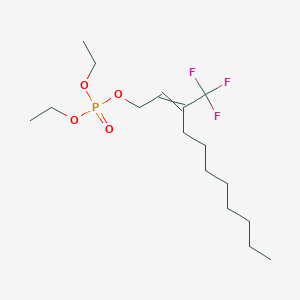
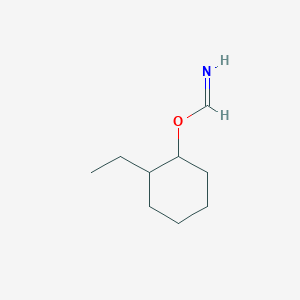
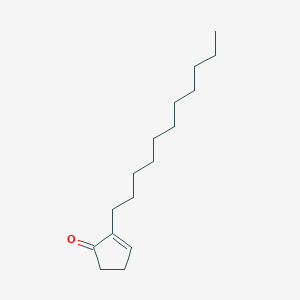
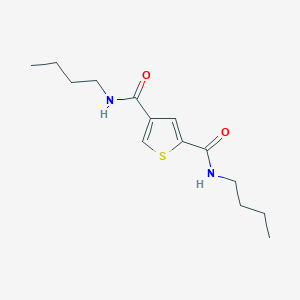
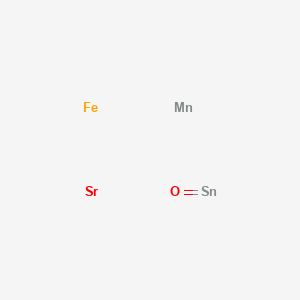
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
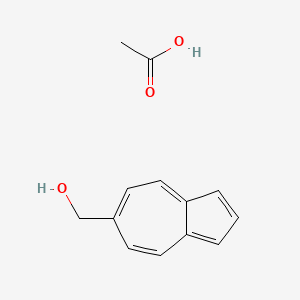

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)


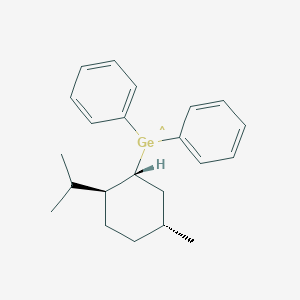
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
